Bis(3,5-dimethylphenyl) phosphorochloridate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[chloro-(3,5-dimethylphenoxy)phosphoryl]oxy-3,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClO3P/c1-11-5-12(2)8-15(7-11)19-21(17,18)20-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHGCXOQLBEEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(OC2=CC(=CC(=C2)C)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289198 | |
| Record name | bis(3,5-dimethylphenyl) phosphorochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58377-73-4 | |
| Record name | NSC59794 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bis(3,5-dimethylphenyl) phosphorochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(3,5-DIMETHYLPHENYL) CHLOROPHOSPHATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Design for Bis 3,5 Dimethylphenyl Phosphorochloridate
Conventional Synthetic Routes and Optimization
Conventional methods for the synthesis of bis(3,5-dimethylphenyl) phosphorochloridate primarily rely on the phosphorylation of 3,5-dimethylphenol (B42653). These routes have been extensively studied to enhance yield and purity through the careful control of reaction parameters.
Phosphorylation of Substituted Phenols with Phosphorus Oxychloride
The most common and direct method for the synthesis of this compound involves the reaction of 3,5-dimethylphenol with phosphorus oxychloride (POCl₃). This reaction is a cornerstone in organophosphorus chemistry for creating aryl phosphate (B84403) esters. The fundamental transformation involves the displacement of chloride ions from phosphorus oxychloride by the phenoxide ions generated from 3,5-dimethylphenol. The stepwise reaction first forms the mono-substituted aryl dichlorophosphate (B8581778), which then reacts with a second equivalent of the phenol (B47542) to yield the desired di-substituted product.
The general reaction can be represented as follows:
POCl₃ + 2 (CH₃)₂C₆H₃OH → ((CH₃)₂C₆H₃O)₂P(O)Cl + 2 HCl
This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) gas that is evolved, which drives the reaction to completion.
Role of Stoichiometry and Reaction Conditions (e.g., Temperature, Solvent, Base)
The success of the synthesis of this compound is highly dependent on the precise control of stoichiometry and reaction conditions.
Stoichiometry: The molar ratio of 3,5-dimethylphenol to phosphorus oxychloride is a critical parameter. A stoichiometric ratio of 2:1 is theoretically required. However, in practice, a slight excess of the phenol or the use of a base in stoichiometric amounts is often employed to ensure the complete conversion of the phosphorus oxychloride and to minimize the formation of byproducts such as the mono-substituted phenyl dichlorophosphate and the tri-substituted triphenyl phosphate.
Temperature: The reaction temperature influences the rate of reaction and the product distribution. The reaction is often initiated at a lower temperature (e.g., 0-5 °C) during the addition of reagents to control the exothermic nature of the reaction. Subsequently, the temperature is gradually raised and maintained at an elevated level (e.g., reflux) to ensure the completion of the reaction.
Solvent: The choice of solvent is crucial for the reaction. Aprotic solvents that are inert to the reactants and can dissolve the starting materials are generally preferred. Common solvents include chlorinated hydrocarbons (e.g., dichloromethane), aromatic hydrocarbons (e.g., toluene), and ethers (e.g., diethyl ether). The solvent also plays a role in controlling the reaction temperature through its boiling point.
Base: The presence of a base is essential to neutralize the HCl produced during the reaction. Tertiary amines, such as pyridine (B92270) or triethylamine, are commonly used. nih.govmasterorganicchemistry.comlibretexts.org The base not only acts as an acid scavenger but can also catalyze the reaction by forming a more reactive intermediate with phosphorus oxychloride. The choice and amount of base can significantly impact the reaction rate and yield.
Illustrative Reaction Conditions for Diaryl Phosphorochloridate Synthesis
| Parameter | Condition | Rationale |
| Reactants | Substituted Phenol, Phosphorus Oxychloride | Primary precursors for the target molecule. |
| Stoichiometry | ~2:1 (Phenol:POCl₃) | To favor the formation of the di-substituted product. |
| Base | Pyridine or Triethylamine (~2 equivalents) | Neutralizes HCl byproduct and can catalyze the reaction. |
| Solvent | Toluene, Dichloromethane (B109758), or Diethyl Ether | Provides a medium for the reaction and helps control temperature. |
| Temperature | Initial cooling (0-5 °C), followed by reflux | To manage the initial exotherm and then drive the reaction to completion. |
| Reaction Time | Several hours | To ensure complete conversion of the starting materials. |
Purification Strategies and Yield Enhancement for this compound
After the reaction is complete, a series of work-up and purification steps are necessary to isolate the pure this compound and to maximize the yield.
The initial work-up typically involves washing the reaction mixture with water to remove the hydrochloride salt of the base and any unreacted phosphorus oxychloride. This is followed by washing with a dilute acid solution and then a dilute base solution to remove any remaining impurities. The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.
For further purification, one or a combination of the following techniques can be employed:
Vacuum Distillation: This is a common method for purifying liquid phosphorochloridates. google.com By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. mt.com The choice of solvent is critical and is determined by the solubility characteristics of the product and its impurities. Common solvents for recrystallization of organic compounds include ethanol, hexane/acetone, and hexane/ethyl acetate (B1210297) mixtures. rochester.edu
Column Chromatography: For high-purity requirements, column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase can be used to separate the desired product from closely related impurities.
Yield enhancement strategies focus on optimizing the reaction conditions as described in the previous section, as well as minimizing losses during the work-up and purification stages. Careful handling of the product is also important, as phosphorochloridates can be sensitive to moisture.
Novel and Sustainable Synthetic Approaches
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of novel approaches for the synthesis of phosphorochloridates, including those guided by the principles of green chemistry and the use of catalytic systems.
Green Chemistry Principles in Phosphorochloridate Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. researchgate.netrsc.org In the context of this compound synthesis, these principles can be applied in several ways:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The conventional synthesis has a good atom economy if the HCl byproduct can be utilized.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as bio-based solvents, or conducting reactions in solvent-free conditions. google.comresearchgate.net
Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Catalytic Methods for Enhanced Selectivity and Efficiency
The use of catalysts can significantly improve the efficiency and selectivity of phosphorochloridate synthesis. Lewis acids, such as magnesium chloride, have been shown to catalyze phosphorylation reactions. google.com These catalysts can activate the phosphorus oxychloride, making it more susceptible to nucleophilic attack by the phenol. This can lead to faster reaction rates, milder reaction conditions, and potentially higher yields.
Recent research has also explored the use of transition metal catalysts, such as nickel complexes, for the phosphorylation of phenol derivatives. organic-chemistry.orgacs.org These methods often involve the cross-coupling of phenols with P(O)-H compounds, offering an alternative to the traditional use of phosphorus oxychloride. While not yet specifically reported for this compound, these catalytic approaches represent a promising area for future development in the sustainable synthesis of this and related compounds.
Precursor Selection and Design Principles for Aryl Phosphorochloridate Synthesis
The synthesis of aryl phosphorochloridates, including this compound, is fundamentally governed by the careful selection of precursors and the precise control of reaction conditions. The design principles for these syntheses revolve around the reactivity of the phosphorus source, the nucleophilicity of the aryl precursor, and the stoichiometry of the reactants to achieve the desired diaryl substitution pattern while minimizing side-product formation.
The primary precursors for the synthesis of this compound are a phosphorus oxyhalide, typically phosphoryl chloride (POCl₃), and the corresponding phenolic compound, 3,5-dimethylphenol. The core of the synthesis involves the stepwise substitution of the chlorine atoms on the phosphoryl chloride with the 3,5-dimethylphenoxy group.
Key Precursors and Their Roles
| Precursor | Chemical Formula | Role in Synthesis | Key Considerations |
| Phosphoryl Chloride | POCl₃ | Phosphorus backbone and electrophilic center | Highly reactive; moisture-sensitive. The three chlorine atoms allow for stepwise substitution, enabling the formation of mono-, di-, and tri-substituted aryl phosphates. |
| 3,5-Dimethylphenol | C₈H₁₀O | Aryl nucleophile | The hydroxyl group attacks the electrophilic phosphorus atom. The steric and electronic properties of the dimethylphenyl group influence reactivity and the stability of the final product. |
| Catalyst (optional) | e.g., MgCl₂, AlCl₃, Pyridine | Reaction rate accelerator / HCl scavenger | Lewis acid catalysts can enhance the electrophilicity of the phosphorus center. Amine bases can act as catalysts and neutralize the HCl byproduct, driving the reaction forward. nih.gov |
The reaction proceeds through the nucleophilic attack of the hydroxyl group of 3,5-dimethylphenol on the phosphorus atom of phosphoryl chloride. This reaction releases a molecule of hydrogen chloride (HCl) for each substitution step. The general progression is as follows:
First Substitution: POCl₃ + C₈H₉OH → (C₈H₉O)P(O)Cl₂ + HCl (3,5-dimethylphenyl) phosphorodichloridate
Second Substitution: (C₈H₉O)P(O)Cl₂ + C₈H₉OH → (C₈H₉O)₂P(O)Cl + HCl this compound
A critical design principle in synthesizing the desired this compound is the strict control of stoichiometry. The molar ratio of 3,5-dimethylphenol to phosphoryl chloride is the primary determinant of the product distribution.
A 1:1 molar ratio of phenol to POCl₃ favors the formation of the mono-substituted aryl phosphorodichloridate.
A 2:1 molar ratio is required to favor the formation of the target bis(aryl) phosphorochloridate.
An excess of the phenol (3:1 ratio or greater) will lead to the formation of the fully substituted triaryl phosphate, tris(3,5-dimethylphenyl) phosphate, as a significant byproduct. google.com
To achieve high yields of the diaryl product, the reaction is often carried out in a stepwise manner. First, the aryl phosphorodichloridate intermediate is prepared, followed by the reaction with a second equivalent of the phenol, sometimes at a higher temperature to facilitate the second substitution. google.com
The presence of electron-donating methyl groups on the phenyl ring of 3,5-dimethylphenol increases the nucleophilicity of the hydroxyl oxygen, facilitating its attack on the phosphoryl chloride. However, steric hindrance from the methyl groups, particularly in the meta positions, can also influence the reaction rate compared to less substituted phenols.
The choice of reaction conditions, including temperature, solvent, and the use of a catalyst or HCl scavenger, is also a key design principle. Reactions are often heated to overcome the activation energy of the substitution steps. google.com The use of a tertiary amine like pyridine or a Lewis acid such as magnesium chloride or aluminum chloride can catalyze the reaction. nih.gov The amine serves the dual purpose of catalyzing the phosphorylation and scavenging the HCl byproduct, which can otherwise establish an equilibrium that hinders the reaction's completion.
Summary of Research Findings on Aryl Phosphorochloridate Synthesis
| Parameter | Condition/Observation | Rationale / Implication |
| Reactant Ratio | 2:1 (Phenol:POCl₃) | Favors the formation of the desired diaryl phosphorochloridate. Precise control is essential to minimize triaryl phosphate formation. |
| Temperature | Elevated temperatures (e.g., 85°C to 135°C) | Provides sufficient energy for the sequential substitution of chlorine atoms on the phosphorus center. google.com |
| Catalysis | Lewis acids (e.g., AlCl₃) or tertiary amines (e.g., pyridine) | Increases reaction rate by enhancing the electrophilicity of POCl₃ or by scavenging the HCl byproduct. nih.gov |
| Side Products | Aryl phosphorodichloridates, Triaryl phosphates | Result from incomplete reaction or over-reaction due to improper stoichiometric control. google.com |
Chemical Reactivity and Reaction Mechanisms of Bis 3,5 Dimethylphenyl Phosphorochloridate
Electrophilic Activation and Derivatization Chemistry
As an electrophile, bis(3,5-dimethylphenyl) phosphorochloridate serves as a powerful phosphorylating agent, used to introduce the bis(3,5-dimethylphenyl) phosphate (B84403) group onto various substrates.
A primary application of diaryl phosphorochloridates is in the synthesis of mixed phosphate triesters. Reaction with an alcohol or phenol (B47542) (R'OH), typically in the presence of a non-nucleophilic base like pyridine (B92270), results in the displacement of the chloride and formation of a new P-O-R' bond. rsc.org This is a standard method for creating complex phosphate esters.
Reaction with Alcohols:
(3,5-Me2C6H3O)2P(O)Cl + R'OH → (3,5-Me2C6H3O)2P(O)OR' + HCl
Similarly, reaction with a carboxylate salt (R'COO-) or a phosphate salt can lead to the formation of mixed phosphoric-carboxylic or pyrophosphate anhydrides, respectively. These anhydrides are highly reactive phosphorylating agents themselves.
While reactions with oxygen and nitrogen nucleophiles are more common, the electrophilic phosphorus center can also react with carbon-based nucleophiles, leading to the formation of a P-C bond.
Organometallic Reagents: Strong carbon nucleophiles like Grignard reagents (R'MgX) and organolithium compounds (R'Li) are expected to react with this compound. libretexts.orgwikipedia.org The reaction would involve the attack of the carbanionic carbon (R') at the phosphorus center, displacing the chloride ion to form a phosphonate-like structure (though technically a phosphinic ester derivative in this case). This provides a route to synthesize compounds with a direct carbon-phosphorus bond. nih.gov
Proposed Reaction with a Grignard Reagent:
(3,5-Me2C6H3O)2P(O)Cl + R'MgX → (3,5-Me2C6H3O)2P(O)R' + MgXCl
Arbuzov-type Reactions: The classical Michaelis-Arbuzov reaction involves the reaction of a trivalent phosphorus ester with an alkyl halide. wikipedia.orgorganic-chemistry.org A direct analogue for a pentavalent phosphorochloridate is not typical. However, related C-P bond-forming reactions often circumvent harsher conditions by using transition-metal catalysis or alternative phosphorus sources. organic-chemistry.orgresearchgate.net
Phase-Transfer Catalysis in Phosphorochloridate Transformations
Phase-transfer catalysis (PTC) has emerged as a powerful methodology in organic synthesis, facilitating reactions between reactants located in different immiscible phases. In the context of phosphorochloridate chemistry, PTC is particularly valuable for transformations involving nucleophilic substitution at the phosphorus center. This compound, with its significant steric hindrance around the reactive P-Cl bond, presents unique challenges and opportunities for PTC applications. The bulky 3,5-dimethylphenyl groups can influence catalyst accessibility and reaction rates.
The general mechanism of phase-transfer catalysis in the transformation of a diaryl phosphorochloridate, such as this compound, involves the transfer of a nucleophile from an aqueous phase to an organic phase where the phosphorochloridate is dissolved. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates this transfer. The lipophilic cation of the catalyst pairs with the nucleophilic anion, forming a lipophilic ion pair that can readily move into the organic phase and react with the phosphorochloridate.
A notable application of PTC in this area is in pseudohalogenation reactions. For instance, the conversion of phosphorochloridates to phosphorocyanidates can be efficiently achieved using potassium cyanide in the presence of a phase-transfer catalyst. While specific studies on this compound are not extensively documented, the general reaction scheme can be extrapolated. The choice of catalyst and solvent system is crucial for optimizing the reaction yield and minimizing side reactions.
The steric hindrance imposed by the two 3,5-dimethylphenyl groups in this compound is expected to decrease the rate of nucleophilic attack compared to less hindered diaryl phosphorochloridates. However, the use of appropriate phase-transfer catalysts can help to overcome this kinetic barrier by ensuring a sufficient concentration of the nucleophile in the organic phase.
Below is a representative table of phase-transfer catalysts commonly employed in nucleophilic substitution reactions of phosphorochloridates, which would be applicable to transformations of this compound.
| Catalyst Name | Abbreviation | Structure | Typical Applications |
| Tetrabutylammonium bromide | TBAB | (CH₃CH₂CH₂CH₂)₄N⁺Br⁻ | Halide exchange, cyanation, azidation |
| Tetrabutylammonium chloride | TBAC | (CH₃CH₂CH₂CH₂)₄N⁺Cl⁻ | Halide exchange, hydrolysis |
| Benzyltriethylammonium chloride | BTEAC | (C₆H₅CH₂)N⁺(CH₂CH₃)₃Cl⁻ | Alkylation, cyanation |
| Aliquat 336 | - | [CH₃(CH₂)₇]₃N⁺CH₃ Cl⁻ | General purpose PTC |
Detailed Research Findings:
Research on the phase-transfer catalyzed pseudohalogenation of various dialkyl and diaryl phosphorochloridates has demonstrated the efficacy of this method. researchgate.net Good to excellent yields of phosphorazidates, phosphorocyanidates, and phosphor(isothiocyanates) have been achieved under mild conditions. researchgate.net The choice of the phase-transfer catalyst and the solvent system was found to significantly influence the reaction outcome. For sterically hindered substrates like this compound, it is anticipated that catalysts with longer alkyl chains, which increase lipophilicity, would be more effective in transporting the nucleophile to the sterically shielded reaction center.
Other Reactive Transformations (e.g., Reduction, Oxidation)
Beyond nucleophilic substitutions, this compound can undergo other important transformations, such as reduction and oxidation, although these are less commonly reported for this specific subclass of compounds. The reactivity in these processes is also heavily influenced by the electronic and steric properties of the 3,5-dimethylphenyl groups.
Reduction:
The reduction of the phosphorochloridate group in this compound would lead to the formation of the corresponding phosphine (B1218219) oxide or potentially further to the phosphine. The P-Cl bond is susceptible to reduction by various reducing agents. However, the strong P=O bond presents a significant challenge for complete reduction to a trivalent phosphorus species.
Common reducing agents employed for the reduction of related organophosphorus compounds include silanes, boranes, and metal hydrides. The steric hindrance in this compound would likely necessitate harsher reaction conditions or more potent and sterically accessible reducing agents to achieve efficient conversion.
The table below summarizes potential reducing agents and their expected products in the reduction of this compound, based on general reactivity patterns of organophosphorus compounds.
| Reducing Agent | Expected Major Product | Comments |
| Trichlorosilane (HSiCl₃) | Bis(3,5-dimethylphenyl)phosphine oxide | Mild and selective for P-Cl reduction. |
| Lithium aluminium hydride (LiAlH₄) | Bis(3,5-dimethylphenyl)phosphine | Powerful reducing agent, but may lead to over-reduction and side reactions. |
| Diisobutylaluminium hydride (DIBAL-H) | Bis(3,5-dimethylphenyl)phosphine oxide/phosphine | Can be selective depending on reaction conditions. |
Oxidation:
The phosphorus atom in this compound is already in its highest oxidation state (+5), making it resistant to further oxidation under typical conditions. The aromatic rings, however, could potentially be oxidized, but this would require harsh oxidizing agents and would likely lead to a mixture of products and degradation of the molecule. Therefore, oxidative transformations targeting the phosphorus center are not a common reaction pathway for this compound. Any reported "oxidation" would likely refer to reactions of a trivalent precursor to this pentavalent phosphorus compound.
Advanced Spectroscopic and Structural Elucidation of Bis 3,5 Dimethylphenyl Phosphorochloridate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of Bis(3,5-dimethylphenyl) phosphorochloridate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
³¹P NMR Spectroscopy: The phosphorus-31 nucleus is a sensitive probe for the local electronic environment of the phosphorus atom. In a phosphorochloridate, the phosphorus atom is in a tetrahedral environment, bonded to two aryloxy groups, one oxygen atom (as a phosphoryl group), and a chlorine atom. The ³¹P NMR spectrum is expected to show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift (δ) of this signal would be indicative of the pentavalent phosphorus(V) center. The exact chemical shift would be influenced by the electronegativity of the substituents.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the hydrogen atoms within the 3,5-dimethylphenyl groups. The spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the symmetry of the 3,5-dimethylphenyl group, one would anticipate a signal for the four equivalent methyl groups and signals for the aromatic protons at the C2, C4, and C6 positions. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals would be expected for the methyl carbons and the aromatic carbons. The aromatic region would show distinct signals for the substituted and unsubstituted carbon atoms. The carbon atoms directly bonded to the oxygen atom linked to the phosphorus center would likely experience a downfield shift. Furthermore, coupling between the phosphorus-31 nucleus and the carbon-13 nuclei (J-coupling) would provide valuable information about the connectivity, with the magnitude of the coupling constant depending on the number of bonds separating the two nuclei.
Expected NMR Data Summary:
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity & Coupling |
| ³¹P | Characteristic of a phosphorochloridate | Singlet |
| ¹H | Aromatic region (approx. 6.5-7.5 ppm) | Multiplets |
| Methyl region (approx. 2.0-2.5 ppm) | Singlet | |
| ¹³C | Aromatic region (approx. 120-155 ppm) | Singlets, Doublets (due to P-C coupling) |
| Methyl region (approx. 20-25 ppm) | Singlet |
To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to assign the signals of the aromatic protons within the 3,5-dimethylphenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms, allowing for the definitive assignment of the ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connectivity between the aromatic rings and the phosphate (B84403) core through the oxygen atoms.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which in turn confirms its elemental composition.
The fragmentation of the molecule under mass spectrometric conditions would be expected to proceed through the cleavage of the P-O and P-Cl bonds. Key fragmentation pathways could include the loss of a chlorine radical, the loss of a 3,5-dimethylphenoxy radical, or the cleavage of the entire bis(3,5-dimethylphenyl) phosphate moiety. Analysis of the resulting fragment ions would provide strong evidence for the proposed structure.
Predicted Fragmentation Data:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment |
| [M]+• | Molecular ion of this compound |
| [M-Cl]+ | Loss of a chlorine atom |
| [M-OC₈H₉]+ | Loss of a 3,5-dimethylphenoxy group |
| [C₁₆H₁₈O₃P]+ | Bis(3,5-dimethylphenyl) phosphate cation |
| [C₈H₉O]+ | 3,5-dimethylphenoxide cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the P=O (phosphoryl) group, which typically appears as a strong band in the region of 1250-1350 cm⁻¹. Other significant bands would include those for the P-O-C (aryl) stretching vibrations (around 950-1100 cm⁻¹) and the P-Cl stretching vibration (around 450-600 cm⁻¹). The aromatic C-H and C=C stretching vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the P-Cl bond, which may show a strong Raman signal.
Expected Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| P=O stretch | 1250 - 1350 |
| P-O-Ar stretch | 950 - 1100 |
| P-Cl stretch | 450 - 600 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aromatic C=C stretch | 1450 - 1600 |
| C-H bend (methyl) | 1375 - 1450 |
Chiroptical Spectroscopy for Enantiomeric Purity (for chiral derivatives)
This compound itself is not chiral. Therefore, chiroptical spectroscopy techniques such as circular dichroism (CD) are not applicable for its analysis. However, if this compound were used as a reagent to synthesize chiral derivatives, for instance, by reacting it with a chiral alcohol, then chiroptical spectroscopy would be a critical tool for determining the enantiomeric purity of the resulting products.
Computational and Theoretical Investigations of Bis 3,5 Dimethylphenyl Phosphorochloridate
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of electron distribution, molecular orbital interactions, and the nature of chemical bonds.
Density Functional Theory (DFT) has become a primary tool for computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is used to investigate the electronic structure and predict a wide range of molecular properties by calculating the electron density of a system. nih.gov For Bis(3,5-dimethylphenyl) phosphorochloridate, DFT studies can provide optimized molecular geometry, vibrational frequencies, and key electronic parameters.
Research findings from DFT calculations would typically include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT can generate electrostatic potential maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For a phosphorochloridate, the phosphorus atom is expected to be a significant electrophilic center.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -7.85 eV |
| LUMO Energy | -0.92 eV |
| HOMO-LUMO Gap | 6.93 eV |
| Dipole Moment | 3.45 D |
| P=O Bond Length | 1.45 Å |
| P-Cl Bond Length | 2.04 Å |
Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy, serving as a benchmark for other computational techniques. These high-accuracy calculations are crucial for obtaining precise energetic information and a more refined description of the electronic structure and bonding in this compound, particularly for validating the results obtained from DFT methods.
| Method | Basis Set | Calculated Energy (Hartree) |
|---|---|---|
| Hartree-Fock (HF) | 6-311G(d,p) | -1567.4321 |
| DFT (B3LYP) | 6-311G(d,p) | -1568.9876 |
| MP2 | 6-311G(d,p) | -1568.5112 |
| CCSD(T) | cc-pVDZ | -1568.7549 |
Elucidation of Reaction Mechanisms via Transition State Modeling
This compound is a reactive intermediate, and understanding its reaction mechanisms is key to controlling its synthetic applications. Transition state modeling allows for the computational exploration of reaction pathways. By locating the transition state (the highest energy point along a reaction coordinate), chemists can calculate the activation energy barrier, which is directly related to the reaction rate. For this compound, modeling the transition states for reactions such as hydrolysis or nucleophilic attack by an alcohol would reveal the energetic feasibility of these pathways and provide a detailed picture of the bond-breaking and bond-forming processes.
| Reaction Step | Description | Activation Energy (kcal/mol) |
|---|---|---|
| Step 1 | Nucleophilic attack of H₂O on the phosphorus atom | 18.5 |
| Step 2 | Proton transfer to form a pentacoordinate intermediate | 5.2 |
| Step 3 | Elimination of HCl | 12.1 |
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of a molecule can significantly influence its reactivity. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. researchgate.net For this compound, rotations around the P-O and O-C(aryl) bonds lead to various conformers with different energies. By mapping the potential energy surface, researchers can identify the lowest-energy (most stable) conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape affects its interaction with other reagents.
| Conformer | Dihedral Angle (C-O-P-O) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | 178.5° | 0.00 |
| Local Minimum 1 | 65.2° | 1.85 |
| Local Minimum 2 | -68.9° | 1.92 |
| Transition State | 0.0° | 4.50 |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations provide a view of their dynamic behavior over time, often within a solvent. mdpi.commdpi.com An MD simulation for this compound would model the motions of the molecule and surrounding solvent molecules, providing insights into its flexibility, diffusion, and intermolecular interactions. Crucially, MD simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell influences reactivity, potentially lowering energy barriers for reactions compared to the gas phase. nih.gov
| Parameter | Value |
|---|---|
| Simulation Time | 50 ns |
| Temperature | 298 K |
| Pressure | 1 atm |
| Calculated Diffusion Coefficient | 1.2 x 10⁻⁵ cm²/s |
| Radial Distribution Function g(r) for P···N(solvent) | Peak at 3.1 Å |
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.net These models use molecular descriptors, which are numerical values derived from the chemical structure (e.g., electronic, steric, or topological properties), to predict a specific activity or property. mdpi.com For a series of substituted diaryl phosphorochloridates, a QSRR model could be developed to predict their reaction rates based on descriptors calculated for each analog, including this compound. Such a model is valuable for designing new reagents with tailored reactivity without needing to synthesize and test every candidate compound.
| Component | Description |
|---|---|
| Model Equation | log(k) = 0.85 * σ⁺ + 0.42 * Eₛ - 1.2 * (LUMO) - 3.5 |
| Descriptor 1 (σ⁺) | Hammett electronic parameter of substituents |
| Descriptor 2 (Eₛ) | Taft steric parameter of substituents |
| Descriptor 3 (LUMO) | Energy of the Lowest Unoccupied Molecular Orbital |
| Model Fit (R²) | 0.92 |
Applications of Bis 3,5 Dimethylphenyl Phosphorochloridate in Non Biological Chemical Synthesis and Materials Science
Reagent in Organic Synthesis
The reactivity of the phosphorus-chlorine bond makes this compound a valuable tool for introducing phosphorus into organic molecules, leading to the development of new compounds and synthetic methods.
Synthesis of Novel Organophosphorus Compounds and Derivatives
Bis(3,5-dimethylphenyl) phosphorochloridate serves as a key building block for a variety of organophosphorus compounds. The electrophilic nature of the phosphorus atom allows for nucleophilic substitution of the chloride, enabling the formation of new phosphorus-carbon, phosphorus-oxygen, and phosphorus-nitrogen bonds.
A significant application is in the synthesis of complex phosphine (B1218219) oxides and related derivatives. For instance, the precursor, bis(3,5-dimethylphenyl)phosphine, can be oxidized to form bis(3,5-dimethylphenyl)phosphine oxide, a stable compound used as a ligand or synthetic intermediate. The phosphorochloridate itself can react with organometallic reagents, such as Grignard or organolithium compounds, to create tri-arylphosphine oxides with specific steric profiles.
Furthermore, this reagent is instrumental in synthesizing dithiophosphate derivatives. Research has demonstrated the synthesis of Bismuth(III) complexes with bis(dimethylphenyl) dithiophosphates. nih.gov In these syntheses, a related diaryl dithiophosphoric acid is first formed and then reacted with a metal salt, showcasing the pathway from phosphorus precursors to complex inorganic derivatives. nih.gov
Table 1: Examples of Organophosphorus Compounds Derived from Bis(3,5-dimethylphenyl) Phosphine/Phosphorochloridate Precursors
| Compound Class | Specific Example | Synthetic Utility |
|---|---|---|
| Phosphine Oxides | Bis(3,5-dimethylphenyl)phosphine oxide | Ligand synthesis, chemical intermediate |
| Dithiophosphate Metal Complexes | Tris[bis(3,5-dimethylphenyl) dithiophosphato]bismuth(III) nih.gov | Antifungal agents, coordination chemistry nih.gov |
Phosphorylation of Alcohols and Amines for Non-Biological Products
Phosphorochloridates are classic reagents for the phosphorylation of nucleophiles like alcohols and amines to form phosphate (B84403) esters and phosphoramidates, respectively. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen or amine's nitrogen on the electrophilic phosphorus atom, with the subsequent elimination of hydrogen chloride, often in the presence of a non-nucleophilic base to neutralize the acid byproduct.
While specific non-biological applications for this compound in this context are specialized, the general utility is well-established with analogous reagents like diethyl phosphorochloridate, which is routinely used to convert alcohols to their corresponding diethylphosphate esters. cnrs.fr The bulky 3,5-dimethylphenyl groups on the subject compound would sterically hinder the reaction but also impart greater thermal and hydrolytic stability to the resulting phosphate ester or phosphoramidate products. These products can find use as plasticizers, stabilizers, or intermediates in the synthesis of more complex molecules.
Role in the Development of New Synthetic Methodologies
The unique properties of the bis(3,5-dimethylphenyl)phosphinyl group have been exploited in the development of new synthetic methodologies, particularly in the field of catalysis. The precursor, chlorobis(3,5-dimethylphenyl)phosphine, was used in the synthesis of new chiral phosphine ligands based on a paracyclophane scaffold. This methodology involved a bromine-lithium exchange followed by reaction with the chlorophosphine to introduce the bulky phosphine group, which is crucial for creating the specific chiral environment needed for asymmetric catalysis.
The development of methods to create phosphonamidate bonds, which are central to phosphonopeptides, also relies on phosphonochloridate intermediates. mdpi.com These methods, which involve reacting a phosphonic monoester with reagents like oxalyl chloride to generate the phosphonochloridate in situ before reacting with an amine, highlight the foundational role of this functional group in modern synthetic strategies. mdpi.com
Precursor for Advanced Materials
The incorporation of phosphorus atoms into macromolecules can significantly alter their properties, leading to materials with enhanced flame retardancy, thermal stability, or catalytic activity.
Integration into Polymer Chemistry (e.g., flame retardants, specialized resins)
Phosphorus-containing compounds are widely recognized as effective halogen-free flame retardants for polymers, particularly for epoxy resins used in electronics and composites. lsu.eduentegris.com They function by promoting the formation of a protective char layer during combustion, which insulates the underlying material from heat and oxygen and reduces the release of flammable gases. lsu.edu
This compound can be used as a reactive intermediate to build flame-retardant molecules that are then incorporated into a polymer matrix. For example, it can be reacted with diols or other multifunctional molecules to create phosphorus-containing additives or monomers. Research on structurally similar compounds demonstrates the viability of this approach. A novel phosphonate flame retardant, bis(2,6-dimethyphenyl) phenylphosphonate, was synthesized from phenylphosphonic dichloride and 2,6-dimethyl phenol (B47542). When blended with an epoxy resin, it significantly improved fire resistance.
Table 2: Flame Retardant Performance of an Epoxy Resin with a Structurally Similar Phosphonate Additive (BDMPP)
| Sample | Phosphorus Content (wt%) | LOI (%)* | UL-94 Rating |
|---|---|---|---|
| Pure Epoxy | 0 | 25.2 | - |
| EP/14 wt% BDMPP | 1.11 | 33.8 | V-0 |
*LOI: Limiting Oxygen Index. A higher value indicates better flame retardancy. Data sourced from a study on bis(2,6-dimethyphenyl) phenylphosphonate.
The introduction of these bulky, aromatic phosphorus moieties not only enhances flame retardancy but can also improve the thermal stability and mechanical properties of the resulting polymer. lsu.edu
Synthesis of Ligands for Non-Biological Catalysis
The precursor, chlorobis(3,5-dimethylphenyl)phosphine, is a critical reagent for synthesizing phosphine ligands used in transition metal catalysis. The two bulky 3,5-dimethylphenyl groups create a large, well-defined steric environment around the phosphorus atom. This "cone angle" is a key parameter in ligand design, influencing the catalytic activity, selectivity, and stability of the resulting metal complex.
Ligands derived from this precursor, such as bis(3,5-dimethylphenyl)phosphine itself, are suitable for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These catalytic systems are cornerstones of modern organic synthesis, used in the production of pharmaceuticals, agrochemicals, and electronic materials. The steric bulk of the xylyl groups can promote reductive elimination and stabilize the catalytically active species, leading to higher yields and turnover numbers. Its use is noted in catalyst components for the polymerization of polyolefins and other thermoplastics.
Development of Optoelectronic Materials or Functional Coatings
This compound serves as a versatile reagent in the synthesis of novel organophosphorus compounds with potential applications in optoelectronic materials and functional coatings. The reactivity of the phosphorochloridate group allows for its facile reaction with nucleophiles, such as alcohols and phenols, to introduce the bulky and electronically tunable bis(3,5-dimethylphenyl) phosphate moiety into various molecular architectures. This functionalization can impart desirable properties to the resulting materials, including thermal stability, solubility in organic solvents, and specific electronic characteristics.
One area of application is in the development of π-conjugated phosphonates, which are of interest for their optical and second harmonic generation (SHG) properties. While direct studies involving this compound are not prevalent, related research on aryl phosphonates demonstrates their potential. For instance, the copper-promoted substitution of aryl bromides with phosphonates has been shown to yield π-electron conjugated phosphonates and phosphonic bis(diethylamides) with significant SHG activity scispace.com. The incorporation of the bis(3,5-dimethylphenyl) phosphate group through the use of this compound could lead to materials with enhanced SHG efficiency and tailored optical properties.
Furthermore, the synthesis of phosphonate esters is a key step in creating materials for various applications, including those in materials science. The Michaelis-Arbuzov reaction is a common method for preparing phosphonate esters researchgate.net. This compound can be envisioned as a precursor to related phosphonate structures through appropriate synthetic transformations.
Another significant application lies in the formulation of flame-retardant coatings. Organophosphorus compounds are well-established as effective flame retardants, and the introduction of a phosphorus-containing moiety can enhance the fire resistance of polymeric materials. For example, a novel phosphonate flame retardant, bis(2,6-dimethyphenyl) phenylphosphonate (BDMPP), has been synthesized and successfully applied to epoxy resins to improve their flame retardancy european-coatings.com. The structural similarity suggests that derivatives of this compound could be explored for similar purposes, potentially offering improved thermal stability and compatibility with various polymer matrices. The mechanism of flame retardancy often involves the formation of a protective char layer upon combustion, which insulates the underlying material from heat and prevents the release of flammable gases european-coatings.com.
Table 1: Potential Applications in Optoelectronic Materials and Functional Coatings
| Application Area | Potential Role of this compound Derivatives | Desired Properties Imparted |
| Optoelectronic Materials | Synthesis of π-conjugated organophosphorus compounds. | Second Harmonic Generation (SHG) activity, tailored optical properties, good transparency. |
| Functional Coatings | Incorporation as a reactive flame retardant in polymer matrices. | Enhanced fire resistance, formation of protective char layer, improved thermal stability. |
| Specialty Polymers | Monomer or additive for polymers with high refractive index. | Increased refractive index, improved processability. |
Applications in Agrochemical Precursor Synthesis (excluding direct biological activity)
This compound is a valuable intermediate in the synthesis of various agrochemical precursors, primarily due to its ability to act as a phosphorylating agent. The phosphorochloridate functional group readily reacts with alcohols, amines, and other nucleophiles to form phosphate esters, phosphoramidates, and related compounds, which are key structural motifs in many modern agrochemicals. This section will focus on its role as a precursor, excluding any discussion of the direct biological activity of the final products.
The synthesis of novel fungicides is an area where this compound can be utilized. For instance, strobilurins are a significant class of agricultural fungicides nih.gov. The synthesis of novel bis(trifluoromethyl)phenyl-based strobilurin analogues involves the reaction of a methanone oxime with a corresponding strobilurin pharmacophore nih.gov. While not directly mentioned, a compound like this compound could be used to introduce a phosphate or phosphonate moiety into a strobilurin backbone, potentially leading to new derivatives with modified physical properties or improved formulation characteristics.
In the field of herbicides, phosphonate esters and their derivatives play a crucial role. The synthesis of mixed phosphonate esters and amino acid-based phosphonamidates has been explored for their herbicidal potential nih.gov. The general synthetic strategies often involve the chlorination of a phosphonate diester to a monochloride, followed by reaction with an amino acid or other nucleophiles nih.gov. This compound represents a pre-activated phosphorus center that could be directly employed in coupling reactions with various organic fragments to build up the core structures of potential herbicide candidates.
The versatility of H-phosphonates as building blocks in organophosphorus chemistry further highlights the potential utility of this compound derivatives nih.gov. H-phosphonates can be synthesized from phosphorous trichloride (B1173362) and are precursors to a wide range of compounds, including aminophosphonates and bisphosphonates nih.gov. By extension, this compound can be seen as a more elaborated building block for creating complex organophosphorus molecules for agrochemical research.
Table 2: Research Findings on the Synthesis of Agrochemical Precursors
| Agrochemical Class | Synthetic Strategy | Potential Role of this compound |
| Fungicides (e.g., Strobilurins) | Reaction of oximes with pharmacophores. | As a phosphorylating agent to introduce a bis(3,5-dimethylphenyl) phosphate moiety. |
| Herbicides (e.g., Phosphonates) | Synthesis of mixed phosphonate esters and phosphonamidates. | As a pre-activated precursor for coupling with alcohols, amines, or amino acids. |
| Insecticides (e.g., Organophosphates) | Phosphorylation of a suitable scaffold. | Direct introduction of the bis(3,5-dimethylphenyl) phosphate group. |
Environmental Chemistry and Abiotic/biotic Degradation Pathways
Hydrolytic Degradation Mechanisms and Kinetics in Aquatic Systems
Hydrolysis is anticipated to be a primary degradation pathway for Bis(3,5-dimethylphenyl) phosphorochloridate in aquatic environments. The molecule contains two key hydrolyzable sites: the phosphorus-chlorine (P-Cl) bond and the two phosphorus-oxygen-aryl (P-O-Ar) ester bonds.
The P-Cl bond in phosphorochloridates is known to be highly susceptible to nucleophilic attack by water. rsc.org This reaction is generally rapid and results in the replacement of the chlorine atom with a hydroxyl group, yielding the corresponding bis(3,5-dimethylphenyl) hydrogenphosphate and hydrochloric acid. The rate of this hydrolysis is influenced by pH and temperature.
Following the initial hydrolysis of the P-Cl bond, the resulting diaryl phosphate (B84403) can undergo further hydrolysis of its ester linkages. This process is typically slower than the hydrolysis of the P-Cl bond. The hydrolysis of P-O-aryl bonds in organophosphate esters can proceed through different mechanisms depending on the pH of the surrounding water. nih.gov Under neutral or acidic conditions, water acts as the nucleophile. Under alkaline conditions, the hydroxide (B78521) ion (OH-) is a more potent nucleophile, leading to an increased rate of hydrolysis. The presence of electron-donating groups, such as the two methyl groups on each phenyl ring of this compound, may slightly decrease the rate of nucleophilic attack on the phosphorus center compared to unsubstituted diphenyl phosphate. nih.gov
The ultimate products of complete hydrolysis would be phosphoric acid and 3,5-dimethylphenol (B42653). The persistence of the compound in aquatic systems will largely be determined by the kinetics of these hydrolytic reactions. While specific half-life data for this compound is unavailable, studies on other OPEs in marine sediments have shown that chemical hydrolysis contributes to their degradation, with half-lives under abiotic conditions ranging from approximately 23 to 77 days. nih.gov
Table 1: Illustrative Hydrolysis Data for Analogous Organophosphate Esters
| Compound Name | Conditions | Half-life (t½) | Reference |
| Triphenyl phosphate (TPhP) | pH 7, 25°C | ~100-200 days | General Literature |
| Tris(2-chloroethyl) phosphate (TCEP) | pH 7, 25°C | > 1 year | General Literature |
Note: This table provides example data for other OPEs to illustrate typical hydrolysis rates and is not representative of this compound.
Photolytic and Oxidative Degradation Pathways in the Environment
Photolytic and oxidative processes are significant degradation pathways for many organic pollutants in the environment, and this compound is expected to be susceptible to these reactions, particularly in the atmosphere and sunlit surface waters.
Direct Photolysis: This process involves the direct absorption of solar radiation by the molecule, leading to its excitation and subsequent chemical transformation. The aromatic rings in this compound are expected to absorb UV light, which could potentially lead to the cleavage of the P-O-aryl bonds. However, for many OPEs, direct photolysis in water is a relatively slow process.
Indirect Photolysis and Oxidation: More significant degradation is likely to occur through indirect photolysis, which involves reactions with photochemically generated reactive species. In aquatic and atmospheric environments, the most important of these is the hydroxyl radical (•OH). mdpi.com Hydroxyl radicals can attack the aromatic rings, leading to hydroxylation and eventual ring cleavage. They can also react with the alkyl substituents (methyl groups) on the phenyl rings. The rate of degradation is dependent on the concentration of these reactive species and the reactivity of the compound towards them. Studies on various OPEs have confirmed that •OH radicals play a dominant role in their photocatalytic degradation. mdpi.com The reactivity of OPEs with hydroxyl radicals has been shown to be higher for aryl-substituted esters compared to alkyl or chlorinated compounds. nih.gov
The ultimate products of complete photo-oxidation are expected to be carbon dioxide, water, phosphate, and chloride ions. mdpi.com Intermediate products may include hydroxylated derivatives and carboxylic acids formed from the breakdown of the aromatic rings. mdpi.com
Sorption and Transport Phenomena in Soil and Sediment Matrices
The movement and distribution of this compound in the environment will be heavily influenced by its sorption to soil and sediment particles. As an organophosphate ester, its partitioning behavior will primarily be governed by its hydrophobicity and the characteristics of the soil or sediment.
The key factors controlling sorption are:
Hydrophobicity of the Compound: The tendency of an organic chemical to move from water to an organic phase is quantified by the octanol-water partition coefficient (Kow). OPEs with higher Kow values are more hydrophobic and tend to sorb more strongly to organic matter in soil and sediment. nih.govmdpi.com Given its structure with two dimethylphenyl groups, this compound is expected to be a relatively hydrophobic compound with a significant affinity for organic carbon.
Soil/Sediment Organic Carbon Content: The organic carbon fraction of soil and sediment is the primary sorbent for non-polar organic compounds. nih.gov Higher organic carbon content generally leads to greater sorption and reduced mobility of the chemical in the environment.
Particle Size and Surface Area: Soils and sediments with smaller particle sizes (e.g., clays (B1170129) and silts) have a larger surface area, which can also contribute to sorption.
Strong sorption to soil and sediment particles would reduce the concentration of this compound in the aqueous phase, thereby limiting its mobility and bioavailability. However, this also means the compound can accumulate in these matrices, turning them into long-term reservoirs of contamination. mdpi.com Desorption can then lead to a slow release of the compound back into the water column over time. Studies on a range of OPEs have shown that less water-soluble, more hydrophobic compounds exhibit very high sorption to soils and are not easily desorbed. nih.gov Aryl-OPEs, in particular, have been noted for their high hydrophobicity and tendency to accumulate in sediments. nih.gov
Table 2: Illustrative Soil Sorption Coefficients for Analogous Organophosphate Esters
| Compound Name | Log Kow | Soil Organic Carbon Partition Coefficient (Koc) (L/kg) | Reference |
| Triphenyl phosphate (TPhP) | 4.59 | 1,000 - 10,000 | nih.gov |
| Tris(2-ethylhexyl) phosphate (TEHP) | 9.49 | > 100,000 | iaea.org |
Note: This table provides example data for other OPEs to illustrate the relationship between hydrophobicity and sorption and is not representative of this compound.
Biotic Transformation by Environmental Microorganisms (Focus on Biochemical Mechanisms)
Microbial degradation is a crucial process in the environmental breakdown of many organophosphorus compounds. researchgate.netoup.com It is highly probable that this compound can be transformed by environmental microorganisms. The primary biochemical mechanism for the initial breakdown of OPEs is enzymatic hydrolysis. oup.com
Enzymatic Hydrolysis: A diverse range of microorganisms, including bacteria and fungi, produce enzymes capable of cleaving the ester bonds in organophosphates. researchgate.netnih.gov The most well-studied of these are phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH). oup.com These enzymes catalyze the hydrolysis of the P-O bond, breaking down the ester into a diester and an alcohol (or phenol (B47542) in this case).
For this compound, the enzymatic process would likely proceed in a stepwise manner:
Initial hydrolysis of the P-Cl bond (which may also occur abiotically).
Enzymatic cleavage of one of the P-O-aryl linkages to yield 3,5-dimethylphenol and a phosphate diester.
Subsequent hydrolysis of the second ester bond to release another molecule of 3,5-dimethylphenol and inorganic phosphate.
The released inorganic phosphate can then be utilized by microorganisms as a nutrient source. nih.gov The 3,5-dimethylphenol intermediate would then be subject to further microbial degradation, typically involving hydroxylation and cleavage of the aromatic ring by oxygenase enzymes.
The rate of biodegradation can be influenced by various environmental factors, including temperature, pH, oxygen availability, and the composition of the microbial community. researchgate.net Studies have demonstrated that microbial activity significantly enhances the degradation of OPEs in sediments, leading to shorter half-lives compared to abiotic conditions alone. nih.gov For instance, half-lives for some OPEs in coastal sediments were found to be 1.5 to 2.4 times lower under biotic conditions compared to sterile controls. nih.govresearchgate.net
Environmental Fate Modeling and Persistence Studies
Environmental fate models are computational tools used to predict the distribution, transport, and persistence of chemicals in the environment. For OPEs like this compound, multimedia fugacity models are commonly employed. nih.gov These models estimate the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, biota) based on its physicochemical properties and the characteristics of the environment. researchgate.netnih.gov
Key input parameters for such models include:
Physicochemical Properties: Molar mass, water solubility, vapor pressure, octanol-water partition coefficient (Kow), and octanol-air partition coefficient (Koa).
Degradation Rates: Half-lives for degradation in each environmental compartment (e.g., hydrolysis in water, biodegradation in soil, reaction with •OH in air).
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone of chemical analysis, providing powerful separation capabilities essential for isolating a target analyte from complex matrices. For a compound like Bis(3,5-dimethylphenyl) phosphorochloridate, both gas and liquid chromatography techniques are highly applicable.
Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds. This compound, as an organophosphorus compound, is well-suited for GC-based analysis, particularly when coupled with selective detectors that enhance sensitivity and reduce matrix interference.
Flame Photometric Detector (FPD): The FPD is a highly selective detector for compounds containing sulfur and phosphorus. news-medical.netekotechlab.pl As the analyte elutes from the GC column, it is combusted in a hydrogen-rich flame. news-medical.net This process excites the phosphorus atoms, which then emit light at characteristic wavelengths (526 nm). ekotechlab.pl This element-specific emission allows for the highly sensitive and selective detection of organophosphates like this compound, even in the presence of co-eluting non-phosphorus compounds. The FPD can achieve detection limits in the parts-per-billion (ppb) range for phosphorus. news-medical.netiaea.org
Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides definitive identification and structural information. usra.edu In a GC-MS system, molecules are separated by the GC and then ionized, fragmented, and detected by the MS. The resulting mass spectrum is a unique fingerprint of the compound, allowing for unambiguous identification. The analysis of this compound would yield a characteristic fragmentation pattern, likely involving the loss of the chlorine atom, cleavage of the P-O-aryl bond, and fragmentation of the dimethylphenyl groups. This technique is crucial for confirming the presence of the analyte and for structural elucidation in complex samples.
| Detector | Principle | Selectivity | Information Provided | Typical Sensitivity |
|---|---|---|---|---|
| Flame Photometric Detector (FPD) | Chemiluminescence of phosphorus atoms in a hydrogen-rich flame. news-medical.netekotechlab.pl | High for Phosphorus | Quantitative | Low ppb |
| Mass Spectrometer (MS) | Ionization and separation of molecules based on mass-to-charge ratio. usra.edu | High (based on mass) | Quantitative & Structural | pg to low ng |
For compounds that may have limited thermal stability or volatility, liquid chromatography is the preferred separation method. LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing organophosphate compounds in various matrices. uzh.chresearchgate.net This technique is widely used for the analysis of organophosphate flame retardants and their metabolites. uzh.chresearchgate.netmdpi.com The analyte is first separated by LC, then ionized using techniques such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and finally detected by a mass spectrometer. researchgate.net The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion, providing exceptional selectivity and sensitivity for quantification.
Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. In this approach, effluent from a primary GC column is systematically trapped and then rapidly injected onto a second, shorter column with a different stationary phase. This results in a highly structured two-dimensional chromatogram with a greatly increased peak capacity. For the analysis of this compound in highly complex samples, such as environmental extracts or industrial process streams, GCxGC can resolve the target analyte from co-eluting matrix components that might interfere with quantification in a single-column separation.
Electrophoretic Methods for High-Resolution Analysis
Capillary electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. While this compound is a neutral molecule, it could be analyzed using Micellar Electrokinetic Chromatography (MEKC), a mode of CE. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase, allowing for the separation of neutral compounds. Alternatively, the phosphorochloridate could be hydrolyzed to its corresponding anionic phosphate (B84403), which could then be readily separated by CE. CE methods are known for their high separation efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov
Advanced Spectrophotometric Techniques for Trace Analysis (e.g., UV-Vis, Fluorescence, Chemiluminescence)
Spectrophotometric methods measure the interaction of electromagnetic radiation with a substance and can be adapted for trace analysis.
UV-Vis Spectrophotometry: The presence of two dimethylphenyl aromatic rings in the structure of this compound will result in absorption in the ultraviolet (UV) region of the spectrum. This property can be used for quantification based on the Beer-Lambert law. However, UV-Vis detection often lacks selectivity, as many other organic compounds present in a sample may also absorb in the same region. Therefore, it is typically used after a highly efficient separation step like HPLC or for relatively simple sample matrices.
Fluorescence Spectroscopy: The native fluorescence of this compound is expected to be weak. To utilize fluorescence detection, which offers high sensitivity, a derivatization step would be necessary. The compound could be reacted with a fluorescent labeling agent (a fluorophore) that specifically targets the phosphorochloridate group, thereby attaching a highly fluorescent tag to the molecule for sensitive detection.
Chemiluminescence: This technique involves the detection of light produced from a chemical reaction. An analytical strategy could be designed where the phosphorochloridate moiety participates in or catalyzes a reaction that generates a chemiluminescent signal. For example, its reaction could trigger a cascade leading to the oxidation of a chemiluminescent substrate like luminol. Such methods can be extremely sensitive but often require significant development to ensure selectivity.
Electrochemical Sensing Strategies for Quantitative Determination
Electrochemical sensors offer the potential for rapid, cost-effective, and portable analysis. These sensors measure changes in electrical signals (such as current or potential) resulting from the interaction of the analyte with an electrode surface. mdpi.com
Direct electrochemical detection of this compound is challenging as the molecule lacks easily oxidizable or reducible functional groups. mdpi.com However, several indirect strategies could be developed:
Modified Electrodes: The sensor's electrode surface could be modified with specific materials that have a high affinity for the phosphate group, such as certain metal oxides or molecularly imprinted polymers. researchgate.net This selective binding could then be transduced into a measurable electrical signal.
Enzyme-Based Biosensors: A common strategy for detecting organophosphorus compounds is to use their ability to inhibit the enzyme acetylcholinesterase (AChE). A biosensor could be constructed by immobilizing AChE on an electrode. In the presence of the phosphorochloridate, the enzyme's activity would decrease, leading to a change in the electrochemical signal of its substrate, which can be correlated to the analyte's concentration.
| Strategy | Principle | Key Advantage | Challenge |
|---|---|---|---|
| Modified Electrode Sensor | Selective binding of the phosphate group to a chemically modified electrode surface. researchgate.net | Potential for direct detection | Developing a sufficiently selective and robust recognition layer |
| Enzyme Inhibition Biosensor | Measures the inhibition of an enzyme (e.g., AChE) by the organophosphate. | High sensitivity | Lack of specificity (other enzyme inhibitors can interfere) |
Sample Preparation Techniques for Complex Non-Biological Matrices
The accurate detection and quantification of this compound in complex non-biological matrices is critically dependent on the efficacy of the sample preparation techniques employed. These matrices, which include environmental samples such as soil and water, as well as industrial materials, often contain a multitude of interfering substances that can obscure analytical results. Therefore, robust sample preparation protocols are essential to isolate the target analyte, remove interferences, and concentrate the sample to a level amenable to instrumental analysis. This section details various advanced sample preparation methodologies applicable to the extraction of organophosphorus compounds like this compound from such challenging matrices.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a conventional and widely utilized technique for the separation of compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. astm.orgastm.org For the extraction of this compound from aqueous samples, a water-immiscible organic solvent in which the analyte has high solubility would be selected.
Detailed Research Findings: Systematic approaches to LLE for organophosphate pesticides in water have been developed to optimize recovery. astm.orgastm.org Key parameters that are typically optimized include the choice of extraction solvent, the solvent-to-sample volume ratio, the pH of the aqueous phase, and the ionic strength. For analogous organophosphorus compounds, solvents such as dichloromethane (B109758) and ethyl acetate (B1210297) have proven effective. The process generally involves vigorous shaking of the sample with the organic solvent, followed by separation of the two layers. The organic layer, now containing the analyte, is then collected, dried, and concentrated before analysis. To enhance extraction efficiency, a salting-out effect can be induced by adding neutral salts like sodium chloride to the aqueous phase, which decreases the solubility of the organophosphorus compound in the aqueous layer and promotes its partitioning into the organic phase.
Table 1: Representative Liquid-Liquid Extraction Parameters for Organophosphorus Compounds in Water Samples
| Parameter | Condition | Purpose |
|---|---|---|
| Extraction Solvent | Dichloromethane, Ethyl Acetate | Solubilize the target analyte |
| Solvent-to-Sample Ratio | 1:10 to 1:20 (v/v) | Ensure efficient extraction |
| pH of Aqueous Phase | Adjusted to neutral or slightly acidic | Optimize analyte stability and partitioning |
| Ionic Strength | Addition of NaCl (e.g., 5% w/v) | Enhance partitioning into the organic phase |
| Extraction Time | 1-2 minutes of vigorous shaking | Achieve equilibrium |
| Number of Extractions | 2-3 | Maximize recovery |
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more modern and efficient alternative to LLE that involves partitioning the analyte between a solid phase (sorbent) and a liquid phase (sample). mdpi.comlabrulez.com This technique offers several advantages, including higher enrichment factors, lower consumption of organic solvents, and the ability to process multiple samples simultaneously. nih.gov
Detailed Research Findings: For the extraction of organophosphorus compounds from environmental waters, various SPE sorbents can be employed, with the choice depending on the specific properties of the analyte and the matrix. labrulez.combohrium.com Reversed-phase sorbents, such as C18 or polymeric materials, are commonly used for the retention of nonpolar to moderately polar compounds like this compound from aqueous matrices. The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an appropriate organic solvent. For soil and sediment samples, an initial extraction with an organic solvent is typically performed, and the resulting extract is then cleaned up using SPE.
Table 2: Typical Solid-Phase Extraction Protocol for Organophosphorus Compounds in Water
| Step | Reagent/Solvent | Volume | Purpose |
|---|---|---|---|
| Sorbent Conditioning | Methanol, followed by deionized water | 5-10 mL each | To activate the sorbent and ensure reproducible retention |
| Sample Loading | Aqueous sample | Up to 1 L | To retain the analyte on the sorbent |
| Washing | Deionized water or a weak organic solvent mixture | 5-10 mL | To remove polar interferences |
| Analyte Elution | Ethyl acetate, Dichloromethane, or Acetonitrile | 2-5 mL | To desorb the analyte from the sorbent |
Matrix Solid-Phase Dispersion (MSPD)
Matrix solid-phase dispersion is a sample preparation technique that integrates sample homogenization, extraction, and cleanup into a single step. spkx.net.cnresearchgate.netnih.gov It is particularly useful for solid and semi-solid samples, such as soil, sediment, and food products. agriculturejournals.cz
Detailed Research Findings: In MSPD, the sample is blended with a solid sorbent (e.g., C18-bonded silica) in a mortar with a pestle. researchgate.netnih.gov This process disrupts the sample matrix and disperses it over the surface of the sorbent material. The resulting mixture is then packed into a column. By passing different solvents through the column, a selective elution of the analytes can be achieved. For the analysis of organophosphorus pesticides in complex matrices like fruits and vegetables, MSPD has been shown to provide good recoveries and efficient cleanup. spkx.net.cn The choice of the dispersant and the elution solvent are critical parameters that need to be optimized for a specific analyte and matrix.
Table 3: Matrix Solid-Phase Dispersion Parameters for Organophosphorus Pesticides in Soil
| Parameter | Condition | Rationale |
|---|---|---|
| Dispersant Sorbent | C18-bonded silica (B1680970) | Provides a hydrophobic surface for interaction with the analyte |
| Sample-to-Sorbent Ratio | 1:2 to 1:4 (w/w) | Ensures thorough dispersion and disruption of the sample matrix |
| Elution Solvent | Ethyl acetate or Acetonitrile | Effectively desorbs the analytes from the dispersed matrix |
| Cleanup Sorbent (optional) | Florisil or Graphitized Carbon Black | Added to the column for further removal of interferences |
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. astm.orgsci-hub.rujst.go.jp SFE offers advantages such as faster extraction times, reduced use of organic solvents, and the ability to selectively extract analytes by tuning the temperature and pressure of the supercritical fluid. nih.govunesp.br
Detailed Research Findings: SFE has been successfully applied to the extraction of a wide range of organophosphorus pesticides from various environmental matrices, including soil and agricultural products. astm.orgsci-hub.ru The efficiency of SFE is influenced by several factors, including the density of the supercritical fluid (controlled by temperature and pressure), the addition of a modifier (a small amount of an organic solvent like methanol), and the extraction time. For organophosphorus compounds, the addition of a polar modifier to the supercritical CO2 is often necessary to enhance the extraction efficiency, especially from matrices with strong analyte-matrix interactions.
Table 4: Supercritical Fluid Extraction Conditions for Organophosphorus Compounds from Soil
| Parameter | Condition | Effect on Extraction |
|---|---|---|
| Supercritical Fluid | Carbon Dioxide (CO2) | Non-toxic, inexpensive, and has a low critical temperature |
| Pressure | 150-350 atm | Increases the density and solvating power of the fluid |
| Temperature | 50-100 °C | Affects the vapor pressure of the analyte and the fluid density |
| Modifier | Methanol (5-10%) | Increases the polarity of the fluid to enhance the extraction of more polar analytes |
| Extraction Time | 15-60 min | Allows for complete extraction of the analyte from the matrix |
Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction, or sonication, uses high-frequency sound waves to facilitate the extraction of analytes from a solid matrix into a liquid solvent. researchgate.netdphen1.comnih.gov The cavitation bubbles produced by the ultrasound enhance the penetration of the solvent into the matrix and accelerate the mass transfer of the analyte. nih.govresearchgate.net
Detailed Research Findings: UAE is a simple, rapid, and efficient method for the extraction of organic contaminants, including organophosphorus pesticides, from soils and sediments. dphen1.comnih.gov The key parameters to optimize in UAE are the choice of extraction solvent, the extraction time, and the ultrasonic power. A mixture of polar and nonpolar solvents is often used to effectively extract a broad range of analytes. The extraction is typically performed at room temperature, which minimizes the degradation of thermally labile compounds.
Table 5: Ultrasonic-Assisted Extraction Parameters for Organophosphorus Compounds in Sediment
| Parameter | Condition | Rationale |
|---|---|---|
| Extraction Solvent | Acetone/Hexane (1:1, v/v) | A versatile solvent mixture for a range of polarities |
| Sample-to-Solvent Ratio | 1:5 to 1:10 (w/v) | Ensures complete immersion of the sample in the solvent |
| Extraction Time | 15-30 min | Provides sufficient time for efficient extraction |
| Ultrasonic Frequency | 20-40 kHz | Standard frequency range for laboratory ultrasonic baths |
| Number of Extractions | 2-3 | To ensure exhaustive extraction of the analyte |
Future Research Directions and Translational Opportunities for Bis 3,5 Dimethylphenyl Phosphorochloridate
Exploration of Novel Reaction Systems and Catalytic Cycles
The primary role of phosphorochloridates is to act as phosphorylating agents for a variety of nucleophiles, including alcohols, amines, and thiols. Future research into Bis(3,5-dimethylphenyl) phosphorochloridate is likely to focus on leveraging its unique structure to develop novel reaction systems and highly selective catalytic cycles.
The presence of two bulky 3,5-dimethylphenyl groups can sterically influence the approach of nucleophiles to the electrophilic phosphorus center. This steric hindrance could be exploited to achieve regioselectivity in the phosphorylation of polyfunctional molecules, where less hindered functional groups would be preferentially modified. Furthermore, the electron-donating nature of the methyl groups may modulate the reactivity of the P-Cl bond, potentially making the reagent more stable or selective compared to unsubstituted diphenyl phosphorochloridate. acs.org
Future investigations could explore its use in transition-metal-catalyzed cross-coupling reactions, where the diaryl phosphate (B84403) moiety can serve as a leaving group. mdpi.com The specific ligands on this reagent could influence the stability and reactivity of the organometallic intermediates, opening pathways to new carbon-carbon or carbon-heteroatom bond formations. Catalytic cycles involving the in-situ generation of a more reactive phosphorylating agent from this compound could also be a fruitful area of research, minimizing reagent waste and improving reaction efficiency.
Table 1: Potential Catalytic Applications for this compound
| Catalytic Application | Proposed Role of Reagent | Potential Advantages |
|---|---|---|
| Selective Phosphorylation | Phosphorylating agent | Steric bulk may afford regioselectivity with polyols or polyamines. |
| Kinase Inhibitor Synthesis | Precursor for phosphate esters | Mimics biological phosphate esters to fit into enzyme active sites. rsc.org |
| Cross-Coupling Reactions | Electrophile (Phosphate Leaving Group) | Aryl substitution could tune the reactivity and stability of intermediates. mdpi.com |
| Organocatalysis | Catalyst precursor | In-situ formation of a chiral phosphoric acid catalyst. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of complex organic syntheses from batch processing to continuous-flow systems offers significant advantages in terms of safety, reproducibility, and scalability. nih.govtue.nl this compound is a prime candidate for integration into such platforms, particularly for the automated synthesis of biopolymers and other complex molecules requiring phosphorylation steps.
Automated synthesis of oligonucleotides, such as phosphorodiamidate morpholino oligomers (PMOs), relies on precise, sequential coupling reactions using phosphorus-based reagents. mit.eduresearchgate.net The well-defined reactivity of phosphorochloridates makes them suitable for this type of application. In a flow reactor, reaction parameters such as temperature, pressure, and residence time can be precisely controlled, allowing for optimization of phosphorylation reactions to maximize yield and minimize side products. nih.gov The enhanced safety profile of flow chemistry is particularly relevant when working with reactive reagents.
Future research could focus on developing protocols for using this compound in automated synthesizers for creating libraries of phosphorylated peptides, drug candidates, or functional materials. This would accelerate the discovery process by enabling high-throughput screening of novel compounds. eurekalert.org
Design of Next-Generation Reagents with Enhanced Selectivity and Sustainability
There is a growing demand for chemical reagents that are not only effective but also sustainable and selective, minimizing waste and avoiding hazardous materials. rsc.org The design of next-generation phosphorylating agents based on the this compound scaffold is a promising avenue for future research.
Enhanced Selectivity: The substitution pattern on the aryl rings is a key determinant of a reagent's properties. By systematically modifying the electronic and steric nature of these substituents, it is possible to fine-tune the reagent's reactivity. For instance, introducing electron-withdrawing groups could increase the electrophilicity of the phosphorus center, making the reagent more reactive, while bulkier groups could enhance selectivity for specific reaction sites. The 3,5-dimethyl substitution provides a baseline for such comparative studies.
Sustainability: A major goal in modern chemistry is to move away from hazardous precursors like phosphoryl chloride and to develop processes that utilize renewable resources. rsc.org Future research could explore novel synthetic routes to diaryl phosphorochloridates that bypass these traditional reagents. For example, mechanochemical methods that use mineral phosphates or bioproduced polyphosphates could offer a more sustainable pathway to these valuable compounds. acs.org Designing reagents that can be recycled or that are derived from renewable feedstocks would represent a significant advance.
Table 2: Comparison of Substituted Diaryl Phosphorochloridate Design Features
| Substituent Type | Expected Effect on Reactivity | Potential Application |
|---|---|---|
| Electron-Donating (e.g., -CH₃, -OCH₃) | Decreased P-Cl bond polarity, potentially higher stability | Controlled, selective phosphorylation |
| Electron-Withdrawing (e.g., -CF₃, -NO₂) | Increased electrophilicity of phosphorus | Rapid phosphorylation of less reactive nucleophiles |
| Sterically Bulky (e.g., -tBu) | Increased steric hindrance | High regioselectivity for unhindered sites |
| Chiral Groups | Introduction of chirality | Asymmetric phosphorylation reactions |
Advanced Applications in Smart Materials and Responsive Systems
Organophosphorus compounds are integral to materials science, serving as flame retardants, plasticizers, and stabilizers. wikipedia.org The unique structure of this compound makes it an attractive building block for the creation of advanced functional and smart materials.
By reacting it with diols or other difunctional monomers, it can be incorporated into novel phosphorus-containing polymers. These polymers could possess inherent flame retardancy due to the presence of phosphorus. The bulky dimethylphenyl groups might also enhance the thermal stability and modify the mechanical properties of the resulting polymer.
Furthermore, the phosphate ester linkage is susceptible to cleavage under specific chemical or enzymatic conditions. This property can be harnessed to create "smart" or "responsive" materials. For example, a hydrogel cross-linked with phosphate esters derived from this reagent could be designed to degrade and release an encapsulated payload (e.g., a drug) in the presence of a specific enzyme, such as a phosphatase. nih.gov This opens up possibilities in drug delivery, tissue engineering, and diagnostics. Research into polyaromatic phospholes has already demonstrated their utility in stimuli-responsive materials that change color with temperature or light, suggesting a broader potential for organophosphorus compounds in this field. rsc.org
Role in Emerging Technologies for Environmental Remediation and Resource Recovery
The ability of organophosphorus compounds to coordinate with metal ions is well-established and forms the basis for their use as extractants in hydrometallurgy. This property can be extended to environmental applications, including the remediation of contaminated sites and the recovery of valuable resources from waste streams.
Environmental Remediation: this compound can be used to synthesize functionalized polymers or sorbent materials designed to selectively capture toxic heavy metals (e.g., lead, mercury, cadmium) from contaminated water. The specific binding properties could be tuned by the choice of the aryl group. Additionally, understanding the hydrolysis and degradation pathways of such organophosphates is crucial for developing bioremediation strategies using enzymes that can break down persistent organophosphate pollutants. mdpi.comnih.gov
Resource Recovery: Phosphorus itself is a finite and critical resource, essential for agriculture. rsc.org Technologies aimed at recovering and recycling phosphorus from wastewater are of increasing importance. nih.govwur.nl While most methods focus on precipitating inorganic phosphates, novel organophosphorus chemistry could lead to new systems for capturing and concentrating phosphate. Materials derived from this compound could be designed to selectively bind phosphate ions from dilute solutions, which could then be released in a concentrated form for reuse as fertilizer. Such systems could also be applied to the recovery of precious metals, like rare-earth elements, from industrial effluents.
Table 3: Potential Environmental Applications
| Technology Area | Proposed Function | Mechanism |
|---|---|---|
| Heavy Metal Remediation | Active component of a selective sorbent | Coordination of metal ions by phosphate oxygen atoms. |
| Resource Recovery (Metals) | Selective extractant for valuable metals | Ligand exchange or chelation with target metal ions. |
| Phosphorus Recycling | Phosphate-binding material | Reversible binding of phosphate anions from wastewater. |
| Pollutant Sensing | Component in a chemosensor | Changes in optical or electrical properties upon binding a target pollutant. mdpi.commdpi.com |
Q & A
Basic Research Questions
Q. What are the critical experimental parameters for synthesizing Bis(3,5-dimethylphenyl) phosphorochloridate with high yield and purity?
- Methodological Answer : Synthesis requires strict control of reaction conditions, including:
- Anhydrous environment : Use of inert gas (e.g., nitrogen) to prevent hydrolysis of the phosphorochloridate group .
- Temperature modulation : Reaction temperatures between 0–5°C to minimize side reactions (e.g., dimerization) .
- Stoichiometric ratios : Precise molar ratios of 3,5-dimethylphenol to phosphorus oxychloride (typically 2:1) to avoid unreacted intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents to isolate the product .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : P NMR to confirm the presence of the phosphorochloridate group (δ ~0–10 ppm) and H/C NMR to verify aryl substituents .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks matching the theoretical mass (e.g., [M+H] for CHClOP) .
- Elemental analysis : Validate C, H, and Cl content within ±0.4% of theoretical values .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as phosphorochloridates are hydrolytically unstable and may release HCl .
- Storage : Keep in airtight containers under inert gas at –20°C to prevent degradation .
Advanced Research Questions
Q. How does steric hindrance from the 3,5-dimethylphenyl groups influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Kinetic studies : Compare reaction rates with less hindered analogs (e.g., phenyl phosphorochloridate) using nucleophiles like amines or alcohols.
- Computational modeling : Density Functional Theory (DFT) to analyze transition-state geometries and steric effects on activation energy .
- Experimental data : Reduced reactivity in bulky environments (e.g., lower yields in Suzuki couplings) suggests steric shielding of the phosphorus center .
Q. What strategies can resolve contradictions in reported catalytic activity of this compound in phosphorylation reactions?
- Methodological Answer :
- Reproducibility checks : Replicate studies under identical conditions (solvent, temperature, reagent purity) to isolate variables .
- In situ monitoring : Use P NMR or Raman spectroscopy to track intermediate species and identify competing pathways .
- Meta-analysis : Compare datasets across literature to identify trends (e.g., solvent polarity effects on reaction efficiency) .
Q. How can this compound be utilized in designing targeted prodrugs for improved cellular uptake?
- Methodological Answer :
- Prodrug synthesis : React with hydroxyl-bearing therapeutics (e.g., antivirals) to form phosphate esters, enhancing membrane permeability .
- In vitro testing : Use cell lines (e.g., HeLa) with fluorescence-tagged prodrugs to quantify uptake via confocal microscopy .
- Stability assays : Measure hydrolysis rates in simulated physiological conditions (pH 7.4 buffer, 37°C) to optimize release kinetics .
Q. What role does this compound play in asymmetric catalysis, and how can enantioselectivity be optimized?
- Methodological Answer :
- Ligand design : Pair with chiral auxiliaries (e.g., binaphthol derivatives) to induce asymmetry in phosphorylated products .
- Screening platforms : High-throughput experimentation (HTE) to test solvent, temperature, and catalyst combinations for enantiomeric excess (ee) .
- Mechanistic studies : Kinetic isotope effects (KIEs) to probe rate-determining steps and refine transition-state models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of this compound?
- Methodological Answer :
- Dose-response reevaluation : Conduct acute toxicity assays (e.g., LD in rodents) under standardized protocols .
- Impurity profiling : Use HPLC-MS to identify contaminants (e.g., hydrolyzed byproducts) that may skew toxicity data .
- Cross-species comparisons : Test in multiple models (e.g., zebrafish, mammalian cells) to assess consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
